molecular formula C14H19NO B7997557 4-((2-Methylpiperidin-1-yl)methyl)benzaldehyde

4-((2-Methylpiperidin-1-yl)methyl)benzaldehyde

Cat. No.: B7997557
M. Wt: 217.31 g/mol
InChI Key: HROYHAJNIGCHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Methylpiperidin-1-yl)methyl)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a 2-methylpiperidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methylpiperidin-1-yl)methyl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 2-methylpiperidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include acids or bases, and solvents such as ethanol or methanol are frequently employed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((2-Methylpiperidin-1-yl)methyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: 4-((2-Methylpiperidin-1-yl)methyl)benzoic acid.

    Reduction: 4-((2-Methylpiperidin-1-yl)methyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the reagent used.

Scientific Research Applications

4-((2-Methylpiperidin-1-yl)methyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 4-((2-Methylpiperidin-1-yl)methyl)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent or non-covalent bonds with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde
  • 4-((2-Methylpiperidin-1-yl)methyl)benzoic acid
  • 4-((2-Methylpiperidin-1-yl)methyl)benzyl alcohol

Uniqueness

4-((2-Methylpiperidin-1-yl)methyl)benzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzaldehyde moiety with a 2-methylpiperidine group makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

4-[(2-methylpiperidin-1-yl)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-12-4-2-3-9-15(12)10-13-5-7-14(11-16)8-6-13/h5-8,11-12H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROYHAJNIGCHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.